![molecular formula C10H17NO3 B2427284 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide CAS No. 1374656-04-8](/img/structure/B2427284.png)
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide
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Description
“2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide” is a chemical compound with the CAS Number: 1374657-95-0 and a molecular weight of 185.27 . It is a derivative of 1,4-dioxaspiro[4.5]decane .
Synthesis Analysis
The synthesis of related compounds involves the use of 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . The compound is then aminocarbonylated in the presence of a palladium-phosphine precatalyst . Systematic investigations revealed that 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c11-5-3-9-2-1-4-10(8-9)12-6-7-13-10/h9H,1-8,11H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in palladium-catalysed aminocarbonylation reactions . The influence of the amine nucleophiles and the reaction conditions on the isolated yields was investigated .Scientific Research Applications
Synthesis of Acrylamides
The compound is used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides . This process involves palladium-catalysed aminocarbonylation . The influence of the amine nucleophiles and of the reaction conditions on the isolated yields was investigated .
Intermediate in Asymmetric Synthesis
The compound acts as an intermediate in the asymmetric synthesis of α-hydroxy-alkanoic acids . The structure consists of a 1,4-dioxaspiro[4.5]decane skeleton formed when the cyclohexylidene group binds to both of the hydroxyl groups of carboxylic groups of the starting malic acid .
Synthesis of L-callipeltose
It has been used in the synthesis of L-callipeltose , the deoxyamino sugar of L-callipeltoside A .
Investigation of Reaction Mechanisms
The compound is used in the investigation of reaction mechanisms and the synthesis of new and useful building blocks . This is part of ongoing research interests on the carbonylation of iodoalkenes .
Synthesis of Substituted Acetamides
The compound is used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides .
Synthesis of Mono- and Tetraalkylamide Derivatives
The compound is used in the synthesis of mono- and tetraalkylamide derivatives of p-tert-Butylthiacalix 4arene .
properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOSCCYUVHPYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide |
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